molecular formula C6H11NO3 B053535 (2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate CAS No. 114676-47-0

(2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B053535
CAS No.: 114676-47-0
M. Wt: 145.16 g/mol
InChI Key: ZORHSASAYVIBLY-RFZPGFLSSA-N
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Description

(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate, also known as MHP-2-C, is a chiral pyrrolidine derivative of the amino acid lysine. It is a versatile molecule with many potential applications in synthetic chemistry, drug discovery, and biochemistry. MHP-2-C is a useful chiral building block for the synthesis of various compounds, and its use in the synthesis of various drugs has been widely studied. In addition, MHP-2-C has been the subject of numerous studies in the fields of biochemistry and pharmacology.

Scientific Research Applications

  • Neuroprotective Effects : (2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate, also referred to as 2R,4R-APDC, is a selective agonist of metabotropic glutamate receptor subtypes mGlu2 and -3. It has shown potential in protecting neurons against excitotoxic degeneration, suggesting its use in neuroprotective drugs (Battaglia et al., 1998).

  • Angiotensin Converting Enzyme (ACE) Inhibition : A study evaluated a series of novel compounds synthesized from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid for their potential as ACE inhibitors. This research has implications for the development of treatments for conditions like hypertension (Addla et al., 2013).

  • Catalysis in Asymmetric Michael Additions : Derivatives of 4-hydroxypyrrolidine-2-carboxylate, including this compound, have been used as catalysts for asymmetric Michael additions in organic chemistry, demonstrating the versatility of these compounds in synthetic applications (Ruiz-Olalla et al., 2015).

  • Synthon in Medicinal Chemistry : The compound has been utilized as a useful synthon in the synthesis of 4-fluoropyrrolidine derivatives, which are relevant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

  • GABA-Uptake Inhibition : N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid have been synthesized and evaluated as inhibitors of GABA transport proteins, indicating their potential in neurological and psychiatric disorders treatment (Zhao et al., 2005).

  • Decarboxylation of α-Amino Acids : The compound was also used in a study focusing on a novel method of decarboxylation of α-amino acids (Hashimoto et al., 1986).

  • Chiral Catalysis : It has been used in studies related to chiral catalysis, such as the synthesis and Ru(II)‐BINAP reduction of a ketoester derived from hydroxyproline (King et al., 2005).

  • Metabotropic Glutamate Receptor Antagonist Activity : N1-substituted derivatives of this compound have been explored for their antagonist activity at metabotropic glutamate receptors (Valli et al., 1998).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORHSASAYVIBLY-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427207
Record name (2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114676-47-0
Record name (2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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